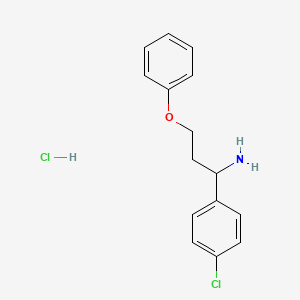
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride
Übersicht
Beschreibung
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride is a useful research compound. Its molecular formula is C15H17Cl2NO and its molecular weight is 298.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . It features a phenoxypropylamine structure, which is important for its interaction with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Receptor Interactions : The compound may interact with various receptors, influencing signaling pathways critical for cellular responses.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a potential for broad-spectrum antimicrobial activity.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of this compound. For instance:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective against MRSA | |
| Mycobacterium tuberculosis | Moderate efficacy | |
| Escherichia coli | Limited effectiveness |
These findings suggest that while the compound shows promise against specific pathogens, its effectiveness may vary significantly depending on the target organism.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.
Case Studies
One notable study involved the synthesis of derivatives based on the core structure of this compound. These derivatives were tested for both antimicrobial and anticancer activities:
- Derivatives : Various substitutions on the phenoxy group were explored.
- Findings : Some derivatives showed enhanced potency against specific cancer cell lines compared to the parent compound, suggesting that structural modifications can lead to improved biological activity.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary assessments indicate:
- Absorption : Good oral bioavailability expected based on structural characteristics.
- Metabolism : Likely metabolized via cytochrome P450 enzymes.
- Toxicity : Limited toxicity observed in preliminary cell viability assays.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-phenoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14;/h1-9,15H,10-11,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNAORLVLUNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















